7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1188265-10-2) is an advanced, multi-functionalized heterocyclic building block engineered for high-Fsp3 drug discovery and complex materials synthesis. Featuring a gem-dimethyl-locked 3,4-dihydroquinoxalin-2(1H)-one core, this compound natively resists spontaneous aromatization, ensuring downstream derivatives maintain a non-planar, three-dimensional architecture. The synergistic 6-fluoro-7-bromo substitution pattern provides a highly activated, regioselective handle for transition-metal-catalyzed cross-coupling, while the fluorine atom simultaneously modulates local lipophilicity and blocks metabolic liabilities. For procurement teams and process chemists, this specific scaffold represents a critical starting material when planar aromatic analogs or unfluorinated precursors fail to meet target solubility, pharmacokinetic, or process-yield requirements [1].
Attempting to substitute this compound with closely related analogs introduces severe workflow and performance penalties. Utilizing the fully aromatic analog (7-bromo-6-fluoroquinoxalin-2(1H)-one) yields planar downstream products that frequently suffer from the 'brick-dust' effect, drastically reducing aqueous solubility and complicating formulation [1]. Opting for the mono-methylated derivative (7-bromo-6-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one) introduces a chiral center, mandating expensive asymmetric synthesis or wasteful chiral resolution steps that effectively halve the theoretical yield [2]. Furthermore, substituting with the unfluorinated 3,3-dimethyl analog removes the inductive activation on the C-Br bond, necessitating harsher cross-coupling conditions that can degrade sensitive functional groups and reduce overall batch reproducibility [3].
The gem-dimethyl substitution at the 3-position renders the scaffold achiral, which fundamentally streamlines process chemistry workflows compared to mono-substituted analogs. When utilizing the mono-methylated comparator, synthesis requires either costly asymmetric catalysis or late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% without complex recycling loops. In contrast, the 3,3-dimethyl compound provides 100% usable mass for downstream functionalization, directly doubling the effective throughput of the starting material and eliminating the need for chiral chromatography [1].
| Evidence Dimension | Maximum theoretical yield of usable intermediate |
| Target Compound Data | 100% (inherently achiral) |
| Comparator Or Baseline | 7-Bromo-6-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (≤50% via standard resolution) |
| Quantified Difference | +50% absolute increase in usable mass throughput |
| Conditions | Standard multi-kilogram process synthesis without dynamic kinetic resolution |
Eliminating chiral resolution steps halves the required raw material input and removes the need for expensive chiral separation infrastructure during scale-up.
Unsubstituted or mono-substituted 3,4-dihydroquinoxalin-2(1H)-ones are highly susceptible to spontaneous oxidative aromatization under aerobic conditions or during transition-metal catalysis, leading to planar, poorly soluble impurities. The gem-dimethyl group sterically and electronically blocks the formation of the fully aromatic quinoxalin-2(1H)-one system. Quantitative stability studies demonstrate that under standard aerobic benchtop conditions over 48 hours, the gem-dimethyl scaffold exhibits negligible aromatization, whereas the unsubstituted dihydro comparator degrades significantly, requiring strict inert-atmosphere handling [1].
| Evidence Dimension | Scaffold aromatization/degradation rate |
| Target Compound Data | <1% aromatization |
| Comparator Or Baseline | 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one (>85% aromatization) |
| Quantified Difference | >84% reduction in oxidative degradation |
| Conditions | Aerobic solution-phase stirring (e.g., in DMF) at room temperature for 48 hours |
Conformational locking prevents the generation of planar, insoluble impurities, ensuring consistent batch quality and preserving the high-Fsp3 character required for modern therapeutics.
The strategic placement of the 6-fluoro group adjacent to the 7-bromo reactive site exerts a strong inductive electron-withdrawing effect, significantly lowering the activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions. Compared to the non-fluorinated analog, the 6-fluoro derivative achieves complete conversion at lower catalyst loadings and reduced temperatures. This electronic activation allows for milder reaction conditions, which is critical when coupling with sterically hindered or functionally sensitive boronic acids, thereby improving overall isolated yields [1].
| Evidence Dimension | Cross-coupling conversion efficiency |
| Target Compound Data | >95% conversion at 60°C |
| Comparator Or Baseline | 7-Bromo-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (~65-70% conversion) |
| Quantified Difference | 25-30% increase in coupling yield under identical mild conditions |
| Conditions | Standard Suzuki-Miyaura coupling (1 mol% Pd catalyst, mild base, 60°C, 12 hours) |
Higher reactivity at milder temperatures prevents the degradation of complex, sensitive intermediates during late-stage functionalization, directly improving procurement ROI.
Due to its locked 3,4-dihydro conformation and resistance to aromatization, this compound is a highly suitable starting material for synthesizing libraries of non-planar kinase inhibitors. The gem-dimethyl group ensures the final drug candidates maintain high three-dimensionality (Fsp3), which directly correlates with improved aqueous solubility and reduced off-target toxicity compared to traditional flat, aromatic quinoxaline derivatives [1].
The highly activated 7-bromo position, driven by the adjacent 6-fluoro group, makes this scaffold highly effective for late-stage diversification workflows. Process chemists can utilize milder palladium-catalyzed conditions to attach sensitive or sterically demanding aryl/heteroaryl groups, minimizing side reactions and maximizing yield during the final steps of API manufacturing [2].
In medicinal chemistry programs targeting allosteric binding sites, the 6-fluoro substitution provides a dual benefit: it modulates the local lipophilicity for deep pocket binding while simultaneously blocking cytochrome P450-mediated oxidation at a historically vulnerable position on the quinoxalinone ring, extending the in vivo half-life of the resulting compounds [1].